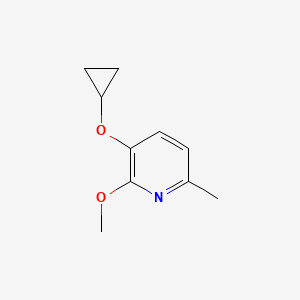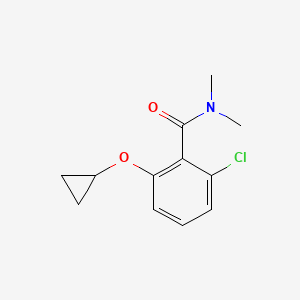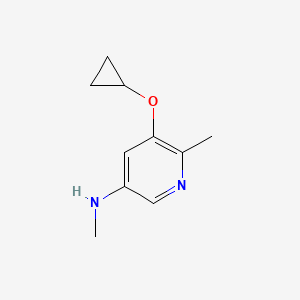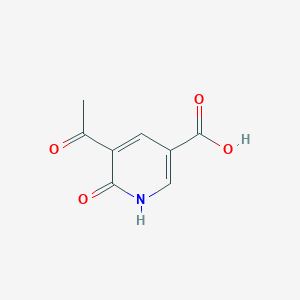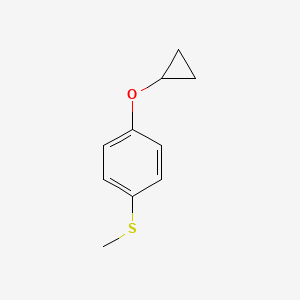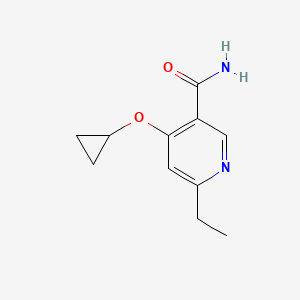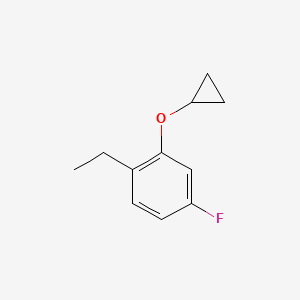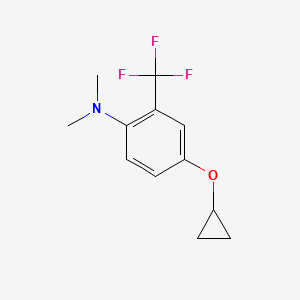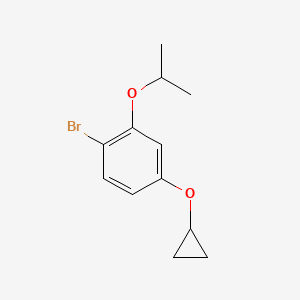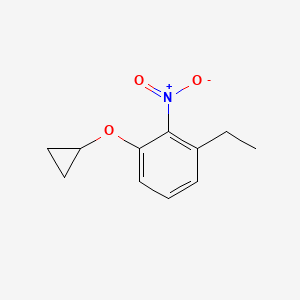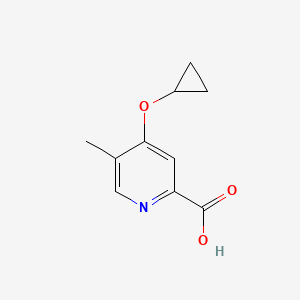
4-Cyclopropoxy-5-methylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-methylpicolinic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group at the 4-position and a methyl group at the 5-position of the picolinic acid ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-methylpicolinic acid can be achieved through several methods. One common approach involves the cyclopropanation of 5-methylpicolinic acid, followed by the introduction of the cyclopropoxy group. The reaction typically requires the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-5-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyclopropoxy or methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-methylpicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its therapeutic potential .
Comparaison Avec Des Composés Similaires
4-Methylpicolinic acid: Similar structure but lacks the cyclopropoxy group.
5-Methylpicolinic acid: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2-methylpicolinic acid: Similar structure but with a different substitution pattern.
Uniqueness: 4-Cyclopropoxy-5-methylpicolinic acid is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical and biological properties. The cyclopropoxy group enhances its ability to form stable complexes with metal ions, while the methyl group influences its reactivity and solubility .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-5-11-8(10(12)13)4-9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
Clé InChI |
RRTSWDYPVLBYKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


